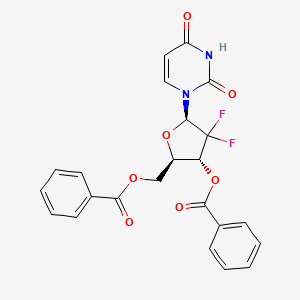

2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate is a modified nucleoside derivative where the 2’-hydroxyl group of deoxyuridine is replaced by difluoromethylene (-CF2-) and the 3’ and 5’ positions of the sugar moiety are esterified with dibenzoate groups. This compound is a metabolite of Gemcitabine, an important anticancer drug .

Méthodes De Préparation

Analyse Des Réactions Chimiques

2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the difluoromethylene groups.

Substitution: Nucleophilic substitution reactions can occur at the 2’ position, replacing the difluoromethylene groups with other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Antiviral and Antineoplastic Agents

Fluorinated nucleosides like 2',2'-difluoro-2'-deoxyuridine 3',5'-dibenzoate are being investigated for their potential as antiviral and anticancer agents. The incorporation of fluorine into nucleosides enhances biological activity and stability, allowing for improved efficacy against viral infections and tumors.

- Mechanism of Action : The fluorination is believed to minimize steric hindrance while maintaining the molecule's ability to bind effectively to enzymes or receptors involved in nucleic acid synthesis. This property is crucial in developing drugs that target viral replication or cancer cell proliferation .

Drug Development Intermediates

This compound serves as an intermediate in the synthesis of other bioactive molecules. Its derivatives can be used to create more complex structures that may exhibit enhanced pharmacological properties.

- Synthesis Pathways : Various synthetic routes have been developed to produce this compound efficiently, often involving stereoselective processes that yield specific anomeric forms beneficial for biological activity .

Case Study 1: Antiviral Activity Against Herpes Simplex Virus

A study investigated the efficacy of 2',2'-difluoro-2'-deoxyuridine derivatives against herpes simplex virus types 1 and 2. The results indicated that these compounds exhibited significant antiviral activity, with a mechanism involving the inhibition of viral DNA polymerase. The fluorinated structure contributed to a higher binding affinity compared to non-fluorinated analogs .

Case Study 2: Cancer Cell Proliferation Inhibition

Research on the application of this compound in cancer therapy demonstrated its ability to inhibit the proliferation of various cancer cell lines. In vitro studies showed that treatment with fluorinated nucleosides resulted in reduced cell viability and induced apoptosis in tumor cells. These findings suggest a promising role for this compound in developing novel anticancer therapies .

Mécanisme D'action

The mechanism of action of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This compound is metabolized by cytidine deaminase to form 2’,2’-Difluoro-2’-deoxyuridine, which is then incorporated into DNA, causing chain termination and apoptosis in cancer cells . The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Comparaison Avec Des Composés Similaires

2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate is unique due to its difluoromethylene groups and dibenzoate esterification. Similar compounds include:

2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): A widely used anticancer drug with similar metabolic pathways.

2’,2’-Difluoro-2’-deoxyuridine: A metabolite of Gemcitabine with similar biological activity.

2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate 1-Methanesulfonate: Another derivative with similar chemical properties.

These compounds share similar structures but differ in their specific functional groups and biological activities.

Activité Biologique

2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate (dFdU) is a modified nucleoside derivative of Gemcitabine, primarily recognized for its potential in cancer therapy. This compound exhibits unique biological activities, particularly as a radiosensitizer and in influencing various biochemical pathways. This article explores the biological activity of dFdU, focusing on its mechanisms of action, pharmacokinetics, cellular effects, and relevant case studies.

The primary target of dFdU is cytidine deaminase (CD) , an enzyme that inactivates the compound rapidly in vivo. This metabolic conversion results in the formation of the active metabolite, which interacts with nucleic acids and enzymes involved in DNA synthesis and repair. The biochemical pathways associated with dFdU include:

- Metabolism of Nucleosides and Nucleotides : dFdU is metabolized by CD, influencing nucleotide pools within the cell.

- Radiosensitization : The compound exhibits a concentration- and schedule-dependent radiosensitizing effect, enhancing the efficacy of radiation therapy in cancer treatment.

Pharmacokinetics

The pharmacokinetic profile of dFdU indicates poor oral bioavailability due to rapid inactivation by CD. Key characteristics include:

- Rapid Inactivation : The compound's stability is influenced by environmental factors such as the presence of CD in the gut and liver.

- Distribution : dFdU interacts with various transporters, affecting its localization within tissues.

Cellular Effects

Research has demonstrated significant effects of dFdU on cellular functions:

- Cytotoxicity : Studies utilizing colony-forming assays indicate that dFdU exhibits cytotoxic effects against various tumor cell lines, with efficacy influenced by dosage and exposure time.

- Gene Expression Modulation : The compound can induce changes in gene expression profiles, impacting cellular metabolism and proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of dFdU:

- In Vitro Studies : A study reported that dFdU enhanced the sensitivity of cancer cells to radiation therapy, suggesting its potential as an adjunct treatment in radiotherapy protocols.

- Animal Models : Research involving animal models has shown that varying dosages of dFdU can lead to different outcomes in tumor growth inhibition, emphasizing the importance of dosage optimization for therapeutic effectiveness .

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

143157-27-1 |

|---|---|

Formule moléculaire |

C23H18F2N2O7 |

Poids moléculaire |

472.4 g/mol |

Nom IUPAC |

[(2R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18?,21-/m1/s1 |

Clé InChI |

DBSVRWFIIMWGLT-JNEOBVTJSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |

SMILES isomérique |

C1=CC=C(C=C1)C(=O)OC[C@@H]2C(C([C@@H](O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |

SMILES canonique |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |

Synonymes |

3,5-Dibenzoate-2,2-difluorouridine; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.